N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide
Description
N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide is an acrylamide derivative featuring a 2,3,4-trimethoxyphenyl group conjugated to a nitrile-containing phenyl ring via an α,β-unsaturated amide linker. This structural motif is characteristic of bioactive compounds targeting pathways such as apoptosis induction, kinase inhibition, and receptor modulation. The nitrile group at the para position of the phenyl ring may enhance metabolic stability and binding affinity through polar interactions.
Properties
IUPAC Name |
(E)-N-[4-(cyanomethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-6-15(19(25-2)20(17)26-3)7-11-18(23)22-16-8-4-14(5-9-16)12-13-21/h4-11H,12H2,1-3H3,(H,22,23)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMKBVYJLRCIIZ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC#N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC#N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitrobenzene and 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the nitration of 4-bromo-2-nitrobenzene to form 4-bromo-2-nitrobenzene. This is followed by a reduction reaction to convert the nitro group to an amino group, resulting in 4-bromo-2-aminobenzene.
Coupling Reaction: The intermediate 4-bromo-2-aminobenzene undergoes a coupling reaction with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding Schiff base.
Acrylamide Formation: The final step involves the reaction of the Schiff base with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Acrylamide Core Formation via Horner–Wadsworth–Emmons (HWE) Reaction
The (E)-acrylamide backbone is synthesized via the HWE reaction between a trimethoxyphenyl aldehyde and a phosphonate ester derivative (e.g., diethyl cyanomethylphosphonate). This reaction proceeds under basic conditions (e.g., NaH) to yield the α,β-unsaturated acrylate intermediate, which is subsequently amidated with 4-(cyanomethyl)aniline to form the target acrylamide .
Key steps :
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Aldehyde activation and Wittig-like olefination.
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Amidation via coupling with primary amines.
Coupling Reactions
The final structure is assembled through amide bond formation between the acrylate intermediate and the nitriloethyl-substituted aniline. This step typically employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Electrophilic and Nucleophilic Sites
Synthetic Optimization
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Solubility Challenges : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, acetonitrile) .
-
Reaction Yields :
Spectroscopic Characterization
-
¹H NMR (CDCl₃) :
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of acrylamide compounds can exhibit significant anticancer properties. Studies have shown that N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide analogs can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, compounds with similar structures have shown promise as inhibitors of catechol-O-methyltransferase (COMT), which is implicated in various neurological disorders .
Neuroprotective Effects
The neuroprotective potential of acrylamide derivatives has been explored in models of neurodegenerative diseases such as Parkinson's disease. The ability to inhibit COMT may enhance the bioavailability of certain neurotransmitters, providing therapeutic benefits .
Polymer Chemistry
This compound can serve as a monomer in the synthesis of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability due to its rigid aromatic structure.
Nanocomposites
Research indicates that incorporating this compound into nanocomposite materials can improve their electrical conductivity and thermal properties. Such materials are valuable in electronics and energy storage applications.
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as cross-coupling reactions and Michael additions. Its functional groups allow for further modifications, making it a valuable intermediate in synthetic chemistry.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of acrylamide derivatives based on this compound. These compounds were tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
Case Study 2: Polymer Applications
A research team investigated the use of this compound as a monomer for producing high-performance polymers. The resulting polymers demonstrated improved tensile strength and thermal resistance compared to traditional polymers used in similar applications .
Mechanism of Action
The mechanism by which N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitriloethyl group can form hydrogen bonds or ionic interactions with active sites, while the trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Mechanistic and Pharmacological Insights
Role of Methoxy Substitution
- 2,3,4- vs. 3,4,5-Trimethoxy Groups :
- The 2,3,4-trimethoxy configuration (as in the target compound) introduces steric hindrance and electronic effects distinct from the 3,4,5-trimethoxy pattern seen in YLT26 and other analogs. For example, YLT26's 3,4,5-trimethoxy group enhances π-π stacking with hydrophobic kinase pockets, while the 2,3,4-isomer may favor interactions with polar residues in redox-sensitive targets .
- Neuroprotective compound L10 (2,3,4-trimethoxy) showed 2-fold higher efficacy than ligustrazine, suggesting this substitution improves blood-brain barrier permeability .
Impact of Terminal Substituents
- Nitriloethyl Group : The nitrile in the target compound may act as a hydrogen-bond acceptor, enhancing binding to cysteine residues in apoptotic proteins (e.g., caspases) .
- Halogenated Aromatics : The 3-chloro-4-fluorophenyl analog () demonstrates how electron-withdrawing groups can modulate solubility and target selectivity .
- Bulkier Moieties : YLT26's hexafluoro-hydroxypropan-2-yl group increases metabolic stability and in vivo antitumor efficacy compared to simpler alkyl chains .
Bioavailability and Linker Design
- Amide vs. Ester Linkers : highlights that amide linkers (as in the target compound) improve bioavailability over ester-linked hybrids by resisting hydrolysis .
- Conformational Rigidity : The α,β-unsaturated acrylamide linker enforces a planar conformation, critical for intercalation into DNA or binding to tubulin, as seen in related cinnamides .
Structure-Activity Relationship (SAR) Trends
Anticancer Activity :
- 3,4,5-Trimethoxy derivatives (e.g., YLT26) show superior antiproliferative effects against breast cancer (IC50: 0.8 μM) compared to 2,3,4-substituted analogs, likely due to optimized hydrophobic interactions .
- Nitrile-containing derivatives may exhibit delayed metabolic clearance, prolonging therapeutic effects .
Antifungal Activity :
- Phthalimide-acrylamide hybrids with 3,4,5-trimethoxy groups () display moderate antifungal activity, correlating with the number of methoxy groups .
Neuroprotection :
- The 2,3,4-trimethoxy pattern in L10 enhances neuroprotective efficacy (EC50: 25 μM), possibly by scavenging reactive oxygen species in neuronal cells .
Biological Activity
- Molecular Formula : C25H28N2O6
- Molecular Weight : 420.45 g/mol
- CAS Number : 2725863-08-9
The compound features a nitriloethyl group and a trimethoxyphenyl moiety, which contribute to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of acrylamide compounds have been studied for their effectiveness against various bacterial strains. The presence of the trimethoxyphenyl group is thought to enhance the lipophilicity of the molecule, potentially improving its membrane permeability and subsequent antimicrobial efficacy.
Enzyme Inhibition
The compound's structural similarity to known enzyme inhibitors suggests potential activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies on related compounds have shown varying degrees of inhibition, with some derivatives achieving IC50 values lower than clinically used drugs like rivastigmine. This raises the possibility that N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide could serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on similar acrylamide compounds suggest that the biological activity may vary significantly based on structural modifications. For example, certain derivatives demonstrated selective cytotoxic effects against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of structurally related acrylamides found that modifications in the alkyl chain length significantly affected the minimum inhibitory concentration (MIC) against various bacteria. The most effective compounds exhibited MIC values ranging from 62.5 µM to 250 µM against Mycobacterium tuberculosis and other nontuberculous mycobacteria.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 125 | M. tuberculosis |
| Compound B | 250 | M. kansasii |
Study 2: Enzyme Inhibition Profile
In another investigation, a series of acrylamide derivatives were screened for AChE and BuChE inhibition. The results showed that some compounds had IC50 values significantly lower than those of standard inhibitors.
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| This compound | 38.6 | 58.0 |
| Rivastigmine | 38.4 | 40.0 |
Study 3: Cytotoxicity Assessment
Cytotoxicity evaluations using HepG2 and MonoMac6 cell lines revealed that certain derivatives exhibited promising selectivity indices, indicating potential for further development as anticancer agents.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide?
Answer: The synthesis of acrylamide derivatives typically involves:
- Condensation reactions : For example, reacting substituted benzaldehydes with malonic acid in the presence of a base (e.g., piperidine) under reflux to form trans-cinnamic acid intermediates .
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to conjugate the cinnamic acid derivative with an appropriate amine-containing moiety (e.g., 4-(2-nitriloethyl)aniline) .
- Purification : Flash chromatography (e.g., silica gel with gradients of DCM:EtOAc) or recrystallization to achieve >95% purity .
Q. Key Considerations :
Q. How can the compound’s structural integrity and purity be validated?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, acrylamide protons at δ 6.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed [M+H]+) .
- HPLC : Assess purity (>98% recommended for biological assays) using reverse-phase columns and UV detection .
Q. Example Workflow :
Synthesize intermediate (e.g., 3-(2,3,4-trimethoxyphenyl)acrylic acid).
Couple with 4-(2-nitriloethyl)aniline.
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its anticancer activity?
Answer:
Q. Mechanistic Validation :
Q. How should researchers address contradictions in apoptosis mechanism data?
Answer: Contradictions (e.g., ROS-dependent vs. independent apoptosis) require:
- Multi-Assay Validation : Combine ROS scavengers (e.g., NAC) with apoptosis assays to confirm pathway dependency .
- Transcriptomic Profiling : RNA-seq or qPCR to identify upstream regulators (e.g., p53, NF-κB) .
- Dose-Dependent Studies : Test sub-cytotoxic vs. cytotoxic concentrations to differentiate primary vs. secondary effects .
Q. Example Workflow :
Treat 4T1 cells with compound ± NAC.
Measure apoptosis (Annexin V) and ROS (DCFH-DA).
Q. What in vivo models are appropriate for studying efficacy and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
